D-Threo-ritalinic acid hydrochloride
Description
Historical Perspectives in Metabolite Research
The study of D-Threo-ritalinic acid hydrochloride is intrinsically linked to the research and clinical use of its parent compound, methylphenidate. Following the administration of methylphenidate, it undergoes extensive metabolism in the liver. wikipedia.org The primary metabolic pathway is the hydrolysis of the ester group, a reaction catalyzed by carboxylesterase 1 (CES1), which results in the formation of ritalinic acid. wikipedia.orgd-nb.info
Academic Classification within Piperidine (B6355638) Derivatives
From a chemical standpoint, this compound is classified as a piperidine derivative. google.com The core of its structure features a piperidine ring, a heterocyclic amine with a six-membered ring containing five carbon atoms and one nitrogen atom. Specifically, it is α-phenyl-2-piperidineacetic acid, indicating a phenyl group and a piperidine group attached to the alpha carbon of an acetic acid moiety. fda.gov
The "threo" designation in its name refers to the stereochemistry of the molecule. Methylphenidate has two chiral centers, leading to four possible stereoisomers: d- and l-threo-methylphenidate, and d- and l-erythro-methylphenidate. taylorandfrancis.com D-Threo-ritalinic acid is the metabolite corresponding to the therapeutically active d-threo-methylphenidate isomer. taylorandfrancis.comresearchgate.net
Below is a data table summarizing the key chemical identifiers for this compound:
| Property | Value |
| IUPAC Name | (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid;hydrochloride |
| Molecular Formula | C13H18ClNO2 |
| Molecular Weight | 255.74 g/mol nih.gov |
| CAS Number | 129389-67-9 pharmaffiliates.com |
Significance as a Research Compound and Major Metabolite of Methylphenidate
This compound holds considerable significance as a research compound. It serves as a crucial reference standard in analytical and forensic toxicology for the detection and quantification of methylphenidate use. cerilliant.com Due to its prevalence as the main metabolite, its presence in urine is a reliable indicator of methylphenidate ingestion. cerilliant.comsigmaaldrich.com
In pharmacokinetic studies, the concentration of D-Threo-ritalinic acid is often measured alongside its parent drug to understand the metabolic rate and clearance of methylphenidate. d-nb.info Research has shown that plasma concentrations of d-threo-ritalinic acid can be significantly higher than those of d-threo-methylphenidate itself. d-nb.inforesearchgate.net
Furthermore, this compound is utilized as a key intermediate in the chemical synthesis of d-threo-methylphenidate. wikipedia.orggoogle.com The process often involves the resolution of racemic dl-threo-ritalinic acid to isolate the desired d-threo enantiomer, which is then esterified to produce d-threo-methylphenidate. google.com This synthetic route is significant in the pharmaceutical industry for producing the more pharmacologically active enantiomer of methylphenidate. google.comgoogle.com
The following table details some of the physical properties of this compound:
| Property | Value |
| Melting Point | 238° C - 240° C google.com |
| Appearance | Solid |
Structure
3D Structure of Parent
Properties
CAS No. |
741705-70-4 |
|---|---|
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12-;/m1./s1 |
InChI Key |
SCUMDQFFZZGUQY-MNMPKAIFSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O.Cl |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
Origin of Product |
United States |
Stereochemical Investigations and Diastereomeric Relationships of D Threo Ritalinic Acid Hydrochloride
Elucidation of D-Threo Configuration
The absolute configuration of D-threo-ritalinic acid hydrochloride has been determined through various analytical techniques, including X-ray crystallography and spectroscopic methods. researchgate.net Ritalinic acid possesses two chiral centers, giving rise to four possible stereoisomers: D-threo, L-threo, D-erythro, and L-erythro. researchgate.nettaylorandfrancis.com The "threo" designation refers to the relative configuration of the substituents on the two chiral carbons, where similar groups are on opposite sides in a Fischer projection. The "D" designation in D-threo-ritalinic acid specifies the absolute configuration at the chiral carbon bearing the carboxyl group as (R). nih.gov Consequently, the full stereochemical descriptor for D-threo-ritalinic acid is (2R,2'R)-2-phenyl-2-(2-piperidyl)acetic acid. ricardinis.pt
Structural analysis has revealed that in the solid state, (±)-threo-ritalinic acid exhibits an antiperiplanar disposition of the hydrogen atoms on the carbon atoms of the (HOOC—)CH—CHpy group (where py is pyridine). researchgate.net This conformation is also observed in solution, as determined by NMR analysis. researchgate.net The hydrolysis of the parent compound, methylphenidate, to ritalinic acid is a key metabolic pathway, and understanding the stereochemistry of the resulting acid is crucial for comprehending its pharmacological and toxicological profile. ricardinis.pt
Comparative Analysis with Other Ritalinic Acid Stereoisomers (e.g., L-Threo, D-Erythro, L-Erythro)
The four stereoisomers of ritalinic acid exhibit distinct physicochemical and biological properties. The threo and erythro diastereomers differ in the spatial arrangement of the phenyl and piperidine (B6355638) rings. While the threo isomers are the primary metabolites of the therapeutically used threo-methylphenidate, the erythro isomers are associated with toxic effects. researchgate.net The d- and l-enantiomers within each diastereomeric pair are non-superimposable mirror images of each other.
Diastereomeric Distinctions and Stereospecificity
The metabolism of methylphenidate to ritalinic acid is highly stereoselective. The hydrolysis is primarily catalyzed by the human carboxylesterase 1 (CES1A1). nih.govresearchgate.net This enzyme displays a significant preference for the l-threo-enantiomer of methylphenidate over the d-threo-enantiomer. nih.govbohrium.com This stereospecificity leads to a faster clearance of l-threo-methylphenidate, resulting in higher plasma concentrations of d-threo-methylphenidate, which is the pharmacologically active isomer. nih.govnih.gov Consequently, while both d- and l-threo-ritalinic acid are formed, their relative amounts in biological fluids can vary significantly depending on the time after administration of racemic methylphenidate. nih.govd-nb.info
Studies have shown that after oral administration of racemic dl-threo-methylphenidate, the plasma concentrations of d-threo-methylphenidate are substantially higher than those of the l-enantiomer. nih.gov Correspondingly, the concentrations of l-threo-ritalinic acid are often higher than those of d-threo-ritalinic acid in the initial hours post-administration, reflecting the rapid metabolism of l-threo-methylphenidate. nih.gov This enzymatic preference underscores the critical role of stereochemistry in the pharmacokinetic profile of methylphenidate and the formation of its metabolites.
Table 1: Stereoisomers of Ritalinic Acid
| Stereoisomer | Absolute Configuration | Relationship |
|---|---|---|
| D-Threo-ritalinic acid | (2R,2'R) | Enantiomer of L-Threo |
| L-Threo-ritalinic acid | (2S,2'S) | Enantiomer of D-Threo |
| D-Erythro-ritalinic acid | (2R,2'S) | Enantiomer of L-Erythro |
| L-Erythro-ritalinic acid | (2S,2'R) | Enantiomer of D-Erythro |
Chiral Resolution Methodologies for Enantiopure Forms
The separation of the enantiomers of threo-ritalinic acid is essential for studying the properties of the individual isomers and for the synthesis of enantiomerically pure d-threo-methylphenidate. Several chiral resolution methodologies have been developed for this purpose.
Chemical Resolution Techniques Utilizing Chiral Reagents
Chemical resolution involves the use of a chiral resolving agent to form diastereomeric salts with the racemic mixture of threo-ritalinic acid. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.
One patented method describes the resolution of dl-threo-ritalinic acid using a chiral carboxylic acid. google.com For instance, (+)-dibenzoyl-D-tartaric acid can be used to selectively precipitate the d-threo-ritalinic acid diastereomeric salt. google.com Similarly, chiral bases such as (-)-1-phenylethylamine have been employed to resolve threo-ritalinic acid hydrochloride, yielding an enriched d-threo-ritalinic acid salt. google.com The choice of solvent and crystallization conditions is critical for achieving high enantiomeric excess. google.com
Table 2: Chiral Reagents for Chemical Resolution of Threo-Ritalinic Acid
| Chiral Reagent | Type | Resulting Enriched Enantiomer |
|---|---|---|
| (+)-Dibenzoyl-D-tartaric acid | Acid | D-Threo-ritalinic acid google.com |
| (-)-1-Phenylethylamine | Base | D-Threo-ritalinic acid google.com |
| 1-(1-Naphthyl)ethylamine | Base | Not specified google.com |
| Cinchonine | Base | Not specified google.com |
| Cinchonidine | Base | Not specified google.com |
| N-methyl-D-glucamine | Base | Not specified google.com |
Enzymatic Hydrolysis for Stereoselective Separation
The stereoselective nature of certain enzymes can be exploited for the kinetic resolution of methylphenidate enantiomers, which in turn provides a route to enantiomerically enriched ritalinic acid. As previously mentioned, human carboxylesterase CES1A1 preferentially hydrolyzes l-threo-methylphenidate. nih.govbohrium.com This enzymatic process can be used to selectively convert the l-enantiomer of methylphenidate into l-threo-ritalinic acid, leaving behind unreacted d-threo-methylphenidate.
In vitro studies using esterases from different sources, such as porcine liver, have also demonstrated stereoselective hydrolysis of methylphenidate. usask.ca Interestingly, esterases in dog and human plasma have shown a preference for hydrolyzing the d-enantiomer of methylphenidate, contrasting with the preference of liver esterases. usask.ca This highlights the species and tissue-specific differences in enzymatic stereoselectivity, which can be harnessed for targeted enantioselective synthesis and separation.
Advanced Synthetic and Preparative Methodologies for D Threo Ritalinic Acid Hydrochloride
Multi-Step Synthesis Pathways
The preparation of d-threo-ritalinic acid hydrochloride is typically achieved through a multi-step process that often begins with the synthesis of a racemic mixture, followed by chiral resolution.
A common synthetic route for ritalinic acid involves starting with pyridine-based precursors. Although specific literature on the direct non-deuterated synthesis is detailed within broader contexts, a representative pathway can be inferred from the synthesis of its isotopic analogs cerilliant.com. The general process involves several key transformations:
Nucleophilic Substitution: The synthesis can initiate with the reaction of a pyridine derivative, such as 2-chloropyridine, with phenylacetonitrile, typically using a strong base like sodium amide. This step forms α-phenyl-α-(2-pyridyl)acetonitrile googleapis.com.
Pyridine Ring Reduction: The pyridine ring of the resulting intermediate is then reduced to a piperidine (B6355638) ring. This is commonly achieved through catalytic hydrogenation, for instance, using a platinum oxide (PtO2) catalyst googleapis.com. This reduction is a critical step as it establishes one of the chiral centers.
Hydrolysis: The nitrile group is subsequently hydrolyzed to a carboxylic acid, yielding ritalinic acid. This step can be performed under acidic or basic conditions.
This series of reactions produces a mixture of stereoisomers, primarily the dl-threo and dl-erythro forms. Further steps are required to isolate the desired threo-diastereomer and then resolve the d-enantiomer.
For research, clinical, and forensic applications, stable-labeled internal standards are essential for quantitative analysis by methods such as liquid chromatography-mass spectrometry (LC-MS/MS). Deuterated this compound serves this purpose effectively cerilliant.com.
A known synthesis for ±-threo-Ritalinic acid-D10 hydrochloride starts from pyridine-D5 and proceeds over seven steps cerilliant.com. A crucial stage in this synthesis is the reduction of the deuterated pyridine moiety to a fully deuterated piperidine ring cerilliant.com. Research has shown that this reduction can result in a mixture of isotopic species. For instance, one synthesis reported that the reduction product contained approximately 55% D10, 34% D9, and 11% D7-D8 isomers, with no detectable D0 (unlabeled) isomer cerilliant.com. This isotopic distribution was carried through to the final ritalinic acid product cerilliant.com.
These deuterated analogs are invaluable as internal standards because they have nearly identical chemical and physical properties to the unlabeled analyte but a different mass, allowing for precise quantification cerilliant.comcerilliant.com. Quantitative NMR (qNMR) can be employed to determine the exact percentage of deuterium (B1214612) at each position in the molecule cerilliant.comcerilliant.com.
| Isotopic Species | Percentage in Final Product |
| D10 | 55% |
| D9 | 34% |
| D8-D7 | 11% |
| D0 | 0% |
This table presents the isotopic distribution of a deuterated ritalinic acid analog synthesized for use as an internal standard, based on LC/MS-SIM data cerilliant.com.
Optimization of Synthetic Processes for High Optical Purity and Yield
A primary challenge in the synthesis of this compound is achieving high optical purity. Since the initial synthesis often yields a racemic mixture (dl-threo-ritalinic acid), the most critical step is the resolution of the enantiomers google.comjustia.com.
The most common and industrially viable method is classical resolution using a chiral resolving agent. This involves the formation of diastereomeric salts, which have different solubilities and can be separated by fractional crystallization mdma.ch. A widely used resolving agent is an ester of tartaric acid, such as (+)-Dibenzoyl-D-tartaric acid (d-DBTA) google.commdma.chgoogle.com.
The optimization of this resolution process involves several key parameters:
Solvent System: The choice of solvent is crucial for effective salt formation and separation. A mixture of methanol and water is frequently employed google.comgoogle.com. The ratio of these solvents can be adjusted to optimize the differential solubility of the diastereomeric salts.
Temperature Control: The process typically involves heating the solution to ensure complete dissolution and then controlled cooling to induce crystallization of the desired diastereomeric salt (d-threo-ritalinic acid-dibenzoyl tartaric acid salt) google.comgoogle.com. The final cooling temperature and the rate of cooling can significantly impact both yield and purity.
Stoichiometry: Using a stoichiometric amount of the resolving agent is an objective for process efficiency and economy google.comjustia.com.
Recycling: For an economical process, the undesired l-threo enantiomer can be racemized back to the dl-threo mixture and recycled, though this presents challenges due to the presence of two stereogenic centers mdma.ch.
Through careful optimization of these factors, processes have been developed that can isolate d-threo-ritalinic acid with an optical purity greater than 99% and in high yield google.comjustia.com.
| Resolving Agent | Solvent System | Key Process Step | Reported Optical Purity |
| (+)-Dibenzoyl-D-tartaric acid | Methanol-Water | Dissolving dl-threo-ritalinic acid, adding the resolving agent, refluxing, and cooling. | >99% |
| (S)-(−)-α-methylbenzylamine | Ethanol-Water (95:5) | Resolution of the (±)-threo-ritalinic acid hydrochloride salt. | 77% ee |
This table summarizes findings from different resolution strategies for obtaining enantiomerically enriched d-threo-ritalinic acid google.commdma.ch.
Isolation and Purification Strategies in Research Synthesis
Once the diastereomeric salt of d-threo-ritalinic acid is formed and separated by filtration, the next steps involve isolating the free acid and converting it to its hydrochloride salt, followed by purification google.comjustia.com.
Liberation of the Free Acid: The filtered diastereomeric salt (e.g., d-threo-ritalinic acid-dibenzoyl tartaric acid salt) is treated with an acid, typically hydrochloric acid (HCl), to break the salt. This step liberates the d-threo-ritalinic acid and converts the resolving agent into its acid form, which can often be recovered google.comgoogle.com.
Formation of the Hydrochloride Salt: The addition of hydrochloric acid also serves to form the desired this compound salt google.com.
Solvent Extraction and Concentration: Solvents like toluene and water are used during the acid treatment. The mixture is then often concentrated under vacuum at elevated temperatures (e.g., 60-70°C) to remove the solvents and leave a residue google.comgoogle.com.
Precipitation and Washing: An anti-solvent, such as acetone, is added to the residue to precipitate the this compound google.comgoogle.com. The solid product is then filtered and washed to remove impurities.
Drying: The final purified product is dried, often under vacuum, to yield a pure, solid this compound google.com.
The purity of the final product is confirmed using analytical techniques like High-Performance Liquid Chromatography (HPLC) for chemical purity and chiral HPLC to confirm the high enantiomeric excess google.com. Supercritical fluid chromatography (SFC) is another advanced technique used for the chiral separation and analysis of ritalinic acid enantiomers nih.gov.
Cutting Edge Analytical and Structural Characterization Techniques for D Threo Ritalinic Acid Hydrochloride
Chromatographic Methodologies for Enantiomeric Purity and Quantification in Research
Chromatographic techniques are fundamental for the separation and quantification of d-threo-ritalinic acid hydrochloride, particularly for assessing its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioselective analysis of ritalinic acid. The development of chiral stationary phases (CSPs) has enabled the direct separation and quantification of the d- and l-threo enantiomers, which is critical for purity assessment of the this compound intermediate. google.comresearchgate.net
Protein-based CSPs, such as those using α1-acid glycoprotein (B1211001) (AGP), have proven highly effective. researchgate.netnih.gov One validated method employs a Chiral AGP column (150 mm x 4.0 mm) maintained at 25°C, achieving excellent separation of the enantiomers with a resolution (R) value of not less than 2. researchgate.net The mobile phase composition and pH are critical parameters; for instance, a mobile phase containing 0.4% acetic acid and 0.1% dimethyloctylamine at a pH of 3.4 has been successfully used. nih.gov Detection is typically performed using a UV/Vis detector at a wavelength of 210 nm. researchgate.net
Validation of these HPLC methods, following International Conference on Harmonisation (ICH) guidelines, has demonstrated their sensitivity, precision, and accuracy. researchgate.net Calibration curves show excellent linearity, and the methods are capable of detecting and quantifying the undesired enantiomer at very low levels. researchgate.net
Table 1: Example of a Validated Chiral HPLC Method for D-Threo-ritalinic Acid (d-TRA)
| Parameter | Value/Specification | Source(s) |
|---|---|---|
| Stationary Phase | Chiral AGP, 5 µm, 150 mm x 4.0mm | researchgate.net |
| Mobile Phase Flow Rate | 0.8 mL/min | researchgate.net |
| Column Temperature | 25°C | researchgate.net |
| UV Detection Wavelength | 210 nm | researchgate.net |
| Resolution (R) between enantiomers | ≥ 2.0 | researchgate.net |
| Linearity Range | 0.0004 to 0.002 mg/mL | researchgate.net |
| Precision (RSD) | 0.99% | researchgate.net |
| Limit of Detection (LOD) | 0.05% | researchgate.net |
| Limit of Quantification (LOQ) | 0.15% | researchgate.net |
| Average Recovery | 98.93% | researchgate.net |
For the detection and quantification of this compound at very low concentrations, particularly in complex biological matrices like plasma, blood, and urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. d-nb.infooup.comresearchgate.netnih.gov This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. researchgate.net
Chiral LC-MS/MS methods have been developed that can quantify individual enantiomers of ritalinic acid in blood samples down to the nanogram per gram (ng/g) level. oup.com Sample preparation often involves an automated process of protein precipitation followed by solid-phase extraction to isolate the analyte from matrix interferences. oup.comresearchgate.net The use of stable isotope-labeled internal standards, such as (±)-threo-ritalinic acid-D4 HCl or (±)-threo-ritalinic acid-D10 HCl, is essential for accurate quantification through isotope dilution. cerilliant.comnih.govcerilliant.com
The analysis is performed using electrospray ionization in the positive ion mode, monitoring specific precursor-to-fragment ion transitions to ensure specificity. nih.gov Method validation demonstrates linearity over a wide concentration range (e.g., 0.5 to 500 ng/g), with high accuracy and precision. oup.comnih.gov
Table 2: Performance Characteristics of a Chiral LC-MS/MS Method for Ritalinic Acid Enantiomers in Whole Blood
| Parameter | Specification | Source(s) |
|---|---|---|
| Linearity Range | 0.5 to 500 ng/g | oup.comresearchgate.net |
| Accuracy | 89% to 94% | oup.comresearchgate.net |
| Precision (CV) | ≤ 15% | oup.comresearchgate.net |
| Extraction Recovery (d,l-threo-RA) | 25% to 30% | nih.gov |
| Application | Forensic cases, pharmacokinetic studies | oup.comnih.govnih.gov |
Spectroscopic Approaches for Structural Elucidation and Conformational Analysis
Spectroscopic methods are vital for confirming the molecular identity, structure, and conformation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. google.com One-dimensional (1D) ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms in the molecule. google.comgoogle.com Spectra are typically recorded in a deuterated solvent like DMSO-d₆. google.com The resulting data, including chemical shifts (δ), multiplicities, and coupling constants, allow for the assignment of each proton to its position in the molecular structure. google.comgoogle.com
Two-dimensional (2D) NMR techniques are employed for more complex structural elucidation, while Quantitative NMR (qNMR) has emerged as a crucial method for determining the purity of reference standards and for characterizing the isotopic distribution in stable-labeled internal standards, such as deuterated ritalinic acid. cerilliant.comcerilliant.comusp.org For example, qNMR was used to confirm the distribution of deuterium (B1214612) throughout the piperidine (B6355638) moiety of a synthesized deuterated standard. cerilliant.com
Table 3: Representative ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Source(s) |
|---|---|---|---|
| Piperidyl ring (-CH₂-) | 1.24 - 1.7 | multiplet (m) | google.comgoogle.com |
| Piperidyl ring (-CH₂-) | 2.9 - 2.96 | triplet (t) | google.com |
| Piperidyl ring (-CH-) | 3.62 - 3.66 | quartet (q) | google.com |
| Methine proton (-CH-COOH) | 3.84 - 3.86 | doublet (d) | google.com |
X-ray crystallography is the definitive technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. nih.govwikipedia.org Analysis of (±)-threo-ritalinic acid crystals has provided critical insights into its molecular conformation and intermolecular interactions. nih.govresearchgate.net
The study revealed that crystals of (±)-threo-ritalinic acid belong to the P2₁/n space group. nih.govresearchgate.net The piperidine ring adopts a stable chair conformation. researchgate.net A key conformational feature identified in both the solid state (via diffraction analysis) and in solution (via NMR analysis) is the antiperiplanar disposition of the hydrogen atoms on the Cα of the acetate (B1210297) group and the adjacent carbon of the piperidine ring. nih.govresearchgate.net The crystal structure is further stabilized by intermolecular hydrogen bonds. nih.gov
Table 4: Key X-ray Crystallographic Data for (±)-threo-Ritalinic Acid
| Parameter | Finding | Source(s) |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.govresearchgate.net |
| Piperidine Ring Conformation | Chair | researchgate.net |
| Key H-atom Disposition | Antiperiplanar | nih.govresearchgate.net |
| Intermolecular Interactions | Hydrogen bonds | nih.govresearchgate.net |
Mass spectrometry (MS) is fundamental for confirming the molecular identity of this compound by accurately determining its molecular weight. google.comnih.gov It is the detection component of the highly sensitive LC-MS/MS methods used for trace analysis. researchgate.netnih.gov The technique provides a mass-to-charge ratio (m/z) that corresponds to the protonated molecule [M+H]⁺ in positive ionization mode. nih.gov
Furthermore, MS is indispensable for characterizing stable isotope-labeled internal standards used for quantification. cerilliant.comcerilliant.com By analyzing the isotopic distribution, researchers can confirm the successful incorporation of isotopes like deuterium and determine the relative abundance of different isotopologues (e.g., D₉, D₁₀). cerilliant.comcerilliant.com For instance, LC/MS-SIM (Selected Ion Monitoring) was used to show that a synthesized deuterated standard contained a mixture of 55% D₁₀, 34% D₉, and 11% D₈-D₇ isomers, with no detectable D₀ isomer, rendering it suitable for use as an internal standard. cerilliant.com
Validation of Analytical Methods for Research Applications
The validation of analytical methods is a critical process in research to ensure that the data generated are reliable, reproducible, and accurate. For this compound, various analytical techniques have been developed and validated for its quantification in different biological matrices. This section details the key validation parameters for these methods, including the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.
Several studies have established the LOD and LOQ for d-threo-ritalinic acid in various biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). In a validated method for the analysis of ritalinic acid in blood, the LOD was reported to be 0.5 ng/mL, with the LOQ at 0.5 ng/mL. researchgate.netresearchgate.net Another study focusing on oral fluid and exhaled breath determined the lower limit of quantification for ritalinic acid to be 0.2 ng/mL in oral fluid and 4 pg/filter in exhaled breath. d-nb.info
LOD and LOQ for D-Threo-Ritalinic Acid Analysis
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|
| Blood | LC-MS/MS | 0.5 ng/mL | 0.5 ng/mL | researchgate.netresearchgate.net |
| Oral Fluid | LC-MS/MS | Not Reported | 0.2 ng/mL | d-nb.info |
| Exhaled Breath | LC-MS/MS | Not Reported | 4 pg/filter | d-nb.info |
Linearity
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. This is a crucial parameter for the accurate quantification of d-threo-ritalinic acid.
Validated methods have shown excellent linearity for d-threo-ritalinic acid quantification across various concentration ranges. For instance, a chiral LC-MS/MS method for the analysis of ritalinic acid in blood demonstrated a linear range of 0.5-500 ng/mL. researchgate.netresearchgate.net Another study using supercritical fluid chromatography (SFC) reported a linear range of 10-1000 ng/mL for ritalinic acid in blood. researchgate.net In rat plasma, a chiral ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) method was validated over a linearity range of 1-500 ng/mL for d,l-threo-ritalinic acid. nih.govresearchgate.net Furthermore, an analytical method for d- and l-threo-ritalinic acid in plasma was validated in the concentration range of 0.150 to 60.0 ng/mL. d-nb.info
Linearity of Analytical Methods for D-Threo-Ritalinic Acid
| Matrix | Analytical Method | Linear Range | Source |
|---|---|---|---|
| Blood | LC-MS/MS | 0.5-500 ng/mL | researchgate.netresearchgate.net |
| Blood | SFC | 10-1000 ng/mL | researchgate.net |
| Rat Plasma | UFLC-MS/MS | 1-500 ng/mL | nih.govresearchgate.net |
| Plasma | LC-MS/MS | 0.150-60.0 ng/mL | d-nb.info |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are fundamental to the validation of any quantitative analytical method.
The accuracy of analytical methods for d-threo-ritalinic acid is often expressed as bias, which is the systematic error. For the analysis in blood, a bias ranging from -4.8% to -12.7% has been reported. researchgate.netresearchgate.net Another study noted a bias of -8.6% to 0.8%. researchgate.net In rat plasma, the intra- and inter-run accuracies for d,l-threo-ritalinic acid were found to be within 85-115%. nih.govresearchgate.net
Precision is typically evaluated at different levels, including intra-run (repeatability) and inter-run (intermediate precision), and is expressed as the relative standard deviation (%RSD). A maximum within-run precision of ±12.5% was reported for the quantification of ritalinic acid in blood. researchgate.netresearchgate.net Another method showed a precision within 15.4%. researchgate.net For the analysis in rat plasma, the intra- and inter-run precision were less than 10%. nih.govresearchgate.net
Accuracy and Precision of Analytical Methods for D-Threo-Ritalinic Acid
| Matrix | Analytical Method | Accuracy (Bias) | Precision (%RSD) | Source |
|---|---|---|---|---|
| Blood | LC-MS/MS | -4.8% to -12.7% | ±12.5% (within-run) | researchgate.netresearchgate.net |
| Blood | SFC | -8.6% to 0.8% | <15.4% | researchgate.net |
| Rat Plasma | UFLC-MS/MS | 85-115% (intra- and inter-run) | <10% (intra- and inter-run) | nih.govresearchgate.net |
Future Perspectives and Emerging Research Avenues for D Threo Ritalinic Acid Hydrochloride
Novel Synthetic Routes and Enhanced Chiral Synthesis Strategies
The synthesis of d-threo-ritalinic acid hydrochloride with high optical purity is crucial for its use as an analytical standard and as a precursor in the synthesis of dexmethylphenidate. google.com Research is actively pursuing more efficient and scalable methods, moving beyond traditional approaches to embrace novel strategies.
One area of development involves improving the synthesis of the racemic dl-threo-ritalinic acid precursor. A novel approach allows for the direct conversion of a mixture of (2RS)-2-phenyl-2-[(2SR)-piperidin-2-yl]acetamide and (2RS)-2-phenyl-2-[(2RS)-piperidin-2-yl]acetamide to (d,l)-threo-ritalinic acid without the need to isolate intermediate products, streamlining the process. quickcompany.in
However, the core challenge lies in the efficient separation of the desired d-enantiomer from the racemic mixture. Enhanced chiral resolution strategies are a primary focus. An improved and economical process involves the resolution of dl-threo-ritalinic acid using a chiral carboxylic acid. google.comgoogle.com This method employs resolving agents such as (+)-dibenzoyl-D-tartaric acid in a methanol-water mixture. google.com The d-threo-ritalinic acid forms a diastereomeric salt with the resolving agent, which can be selectively precipitated and then isolated. google.com The desired this compound is subsequently liberated from the salt with high optical purity. google.comgoogle.com
Beyond classical resolution, another advanced strategy involves asymmetric synthesis, which builds the molecule with the correct stereochemistry from the start. One such route begins with an enantiomerically pure starting material, d-pipecolic acid. designer-drug.com This approach avoids the need for resolving a racemic mixture, though it may involve more synthetic steps. designer-drug.com The future of synthesis will likely involve the development of catalytic asymmetric methods, such as the asymmetric hydrogenation of isoquinoline (B145761) precursors, to create the chiral piperidine (B6355638) ring with high enantioselectivity, offering a more atom-economical and efficient pathway. mdpi.com
Table 1: Comparison of Chiral Synthesis Strategies for D-Threo-ritalinic Acid
| Strategy | Description | Key Features | Reference(s) |
| Classical Resolution | Separation of a racemic (dl) mixture of threo-ritalinic acid using a chiral resolving agent. | Utilizes diastereomeric salt formation with agents like (+)-dibenzoyl-D-tartaric acid; economical for industrial scale. | google.com, google.com |
| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure precursor like d-pipecolic acid. | Avoids resolution steps; relies on the availability of the chiral starting material. | designer-drug.com |
| Asymmetric Catalysis | (Emerging) Use of chiral catalysts to stereoselectively create the chiral centers during the synthesis. | Potentially the most efficient and atom-economical approach; an area of active research for related heterocyclic compounds. | mdpi.com |
Advanced Analytical Techniques for Improved Sensitivity and Specificity in Biochemical Research
Accurate quantification of d-threo-ritalinic acid is essential for pharmacokinetic studies of methylphenidate and for forensic analysis. The research trend is toward highly sensitive and specific analytical methods capable of detecting minute concentrations in complex biological matrices.
The gold standard for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net Chiral LC-MS/MS methods have been specifically developed to separate and quantify the individual enantiomers of ritalinic acid, which is critical given the stereoselective metabolism of its parent compound. researchgate.netresearchgate.net These methods offer high sensitivity, with limits of detection and quantification often in the sub-ng/mL range, and have been validated for use in blood, plasma, and oral fluid. researchgate.netd-nb.info The use of fully automated systems combining protein precipitation with solid-phase extraction for sample preparation further enhances the throughput and reliability of these analyses. researchgate.net
Future research aims to expand the application of these techniques to alternative matrices. Studies have already explored the detection of ritalinic acid in exhaled breath, although concentrations are typically much lower than in plasma or oral fluid. d-nb.info Further advancements may focus on improving extraction efficiencies and instrument sensitivity to make such non-invasive sampling methods more viable for routine monitoring. d-nb.info Additionally, while LC-MS/MS is dominant for quantification, other techniques like supercritical fluid chromatography present opportunities for the chiral analysis of thermally labile compounds like methylphenidate and its metabolites. researchgate.net For structural confirmation, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy remain invaluable research tools. nih.gov
Further Elucidation of Subtle Biological Interactions or Unexplored Metabolic Pathways
The primary metabolic fate of d-threo-methylphenidate is its de-esterification by the carboxylesterase 1 (CES1) enzyme, predominantly in the liver, to form d-threo-ritalinic acid. taylorandfrancis.comd-nb.info This metabolite is considered pharmacologically inactive and is the main form excreted in urine. taylorandfrancis.comncats.io Studies consistently show that plasma concentrations of d-threo-ritalinic acid are substantially higher—on average 25-fold—than those of the parent d-threo-methylphenidate after administration. researchgate.netd-nb.info
While this primary pathway is well-established, emerging research is beginning to investigate the possibility of further, more subtle biological transformations. The characterization of ritalinic acid as simply an "inactive" endpoint may be an oversimplification. For instance, one study has explored the biotransformation of ritalinic acid by the enzyme laccase, suggesting that it can be a substrate for further metabolic reactions under certain conditions. ncats.io This opens an avenue for exploring previously unknown or minor metabolic pathways. Future investigations could employ advanced metabolomics approaches to search for novel downstream metabolites of ritalinic acid in vivo. Understanding these subtle interactions could provide a more complete picture of methylphenidate's disposition and potentially reveal new biomarkers for assessing metabolic activity or enzyme function.
Development of Isotopic Tracers for Complex Biochemical Investigations
Isotopically labeled internal standards are indispensable for modern quantitative bioanalysis, correcting for variations in sample preparation and instrument response. The development of stable-labeled derivatives of d-threo-ritalinic acid represents a critical research avenue for improving the accuracy of pharmacokinetic and forensic studies. cerilliant.com
To this end, ±-threo-ritalinic acid-D10 hydrochloride has been synthesized for use as an effective internal standard in LC-MS/MS analyses. cerilliant.comcerilliant.com The synthesis is a multi-step process starting from deuterated precursors like pyridine-D5. cerilliant.com The resulting standard allows for precise quantification of the unlabeled analyte in biological samples. cerilliant.com
Detailed characterization of these isotopic tracers is crucial. Analysis of the ±-threo-ritalinic acid-D10 HCl standard using LC/MS-SIM (Selected Ion Monitoring) and quantitative NMR (qNMR) has been performed to determine its isotopic purity and the distribution of deuterium (B1214612) atoms. cerilliant.com These analyses revealed that while the D10 isotopologue is the most abundant, smaller amounts of D9 to D7 isomers are also present. cerilliant.com Crucially, the absence of the D0 (unlabeled) isomer ensures that the internal standard does not interfere with the measurement of the endogenous analyte. cerilliant.comcerilliant.com The development of such high-purity, well-characterized isotopic tracers is fundamental to advancing complex biochemical and metabolic investigations of methylphenidate. cerilliant.com
Table 2: Isotopic Distribution in a Synthesized Batch of ±-Threo-Ritalinic Acid-D10 HCl
| Isotopologue | Relative Abundance | Analysis Method | Reference(s) |
| D10 | 55% | LC/MS-SIM | cerilliant.com, cerilliant.com |
| D9 | 34% | LC/MS-SIM | cerilliant.com |
| D8-D7 | 11% | LC/MS-SIM | cerilliant.com |
| D0 | Not Detected | LC/MS-SIM | cerilliant.com, cerilliant.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
